

5-Chloro-1-(4-chlorophenyl)-1-oxopentane structure elucidation

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Compound of Interest

Compound Name:	5-Chloro-1-(4-chlorophenyl)-1-oxopentane
CAS No.:	945-97-1
Cat. No.:	B1316837

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An In-Depth Technical Guide to the Structure Elucidation of **5-Chloro-1-(4-chlorophenyl)-1-oxopentane**

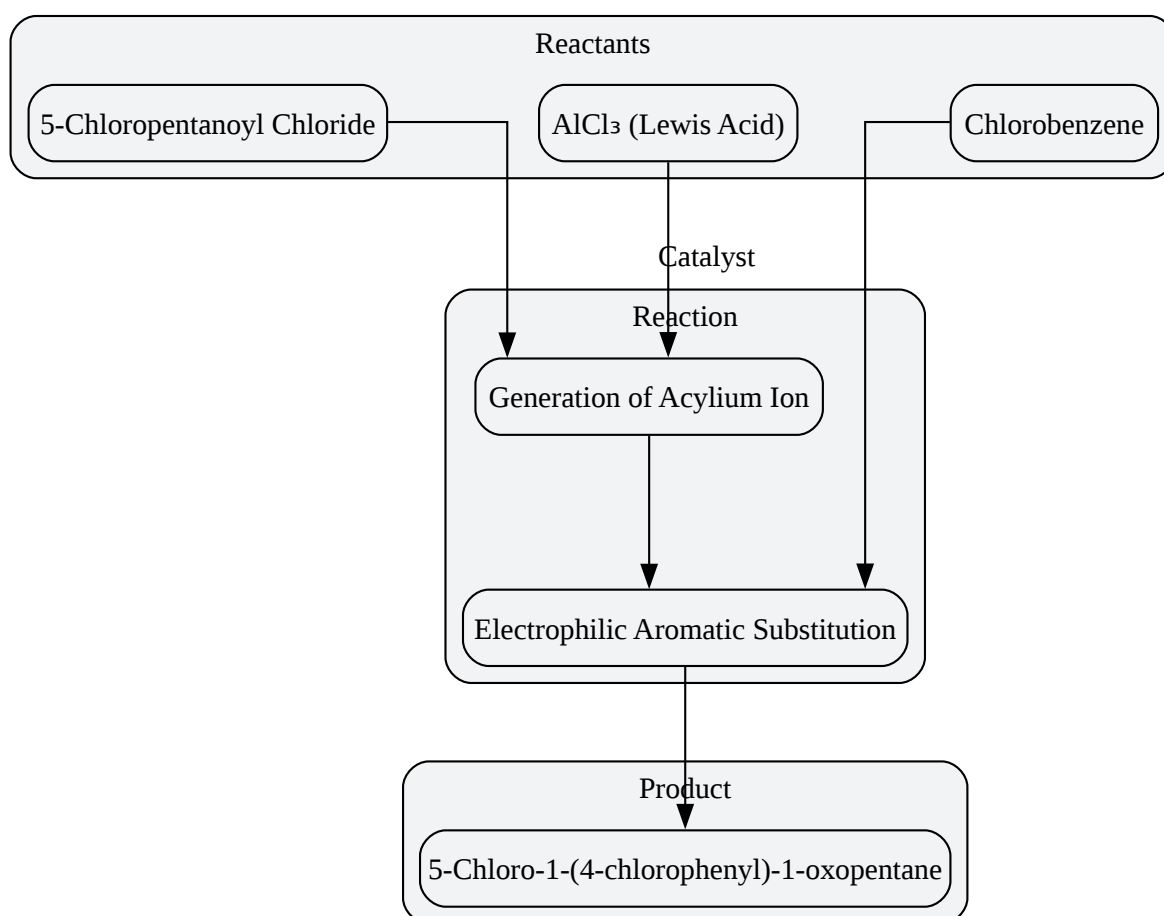
This guide provides a comprehensive, multi-technique approach to the structural verification of **5-Chloro-1-(4-chlorophenyl)-1-oxopentane**, a halogenated aromatic ketone. Such compounds are valuable intermediates in medicinal chemistry and materials science. The accurate determination of their structure is a critical prerequisite for their use in further synthetic applications. This document outlines the integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, explaining not just the expected data but the scientific rationale behind the analysis.

Context: Plausible Synthetic Route

The structure of **5-Chloro-1-(4-chlorophenyl)-1-oxopentane** lends itself to a classic Friedel-Crafts acylation reaction.^{[1][2]} This synthetic context is crucial as it informs our expectations for the final product and potential side products. The most direct route involves the reaction of

chlorobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

The acylium ion generated from 5-chloropentanoyl chloride acts as the electrophile, which then attacks the electron-rich chlorobenzene ring. The chloro-substituent on the benzene ring is an ortho-, para-director, leading primarily to the desired para-substituted product due to reduced steric hindrance.



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Caption: Synthetic workflow via Friedel-Crafts Acylation.

Part 1: Mass Spectrometry (MS) - Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is the first line of analysis, providing the molecular weight and, critically in this case, an isotopic signature that acts as a fingerprint for the presence of chlorine atoms.

Molecular Ion Peak and Isotopic Pattern

The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak (M^+). Chlorine has two stable isotopes: ^{35}Cl (75.77% abundance) and ^{37}Cl (24.23% abundance), with a mass difference of two units.^[3]

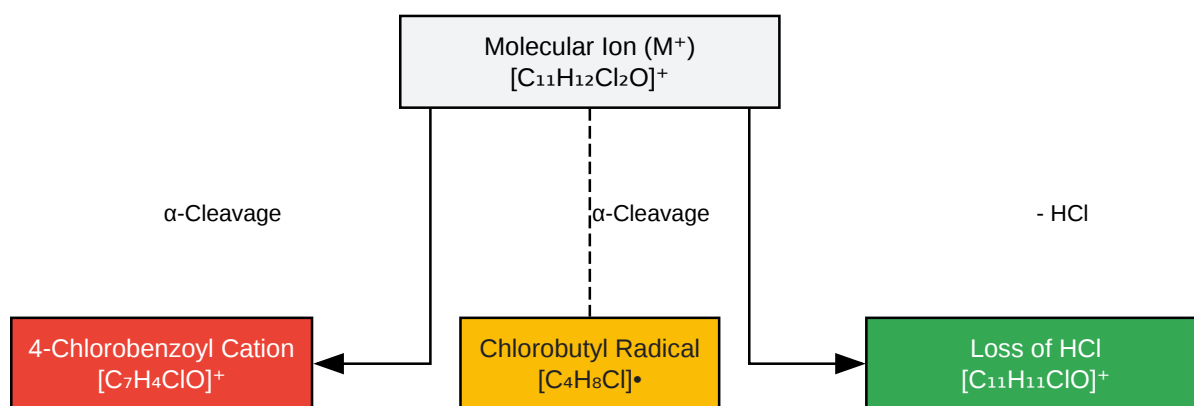
- M^+ Peak: Contains two ^{35}Cl atoms.
- $M+2$ Peak: Contains one ^{35}Cl and one ^{37}Cl atom.
- $M+4$ Peak: Contains two ^{37}Cl atoms.

The relative intensity of these peaks can be predicted based on the natural abundance of the isotopes. For a molecule with two chlorine atoms, the expected $M^+ : M+2 : M+4$ intensity ratio is approximately 9:6:1.^[4] This pattern is a definitive indicator of the presence of two chlorine atoms.

Fragmentation Analysis

Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. The primary fragmentation pathways for this molecule are driven by the stability of the resulting fragments, particularly the acylium ion.

- α -Cleavage: The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group.^{[5][6]} This would result in the loss of the chlorobutyl radical to form a stable, resonance-stabilized 4-chlorobenzoyl cation.
- Loss of HCl: Another potential fragmentation pathway involves the loss of a molecule of HCl from the aliphatic chain.



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Caption: Key fragmentation pathways in Mass Spectrometry.

Summary of Expected MS Data

Feature	Expected m/z (for ^{35}Cl)	Interpretation
Molecular Ion (M^+)	230	Corresponds to the molecular formula $C_{11}H_{12}^{35}Cl_2O$
M+2 Peak	232	Presence of one ^{37}Cl isotope
M+4 Peak	234	Presence of two ^{37}Cl isotopes
Key Fragment 1	139	4-chlorobenzoyl cation ($C_7H_4^{35}ClO^+$)
Key Fragment 2	111	4-chlorophenyl cation ($C_6H_4^{35}Cl^+$)

Part 2: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis focuses on characteristic absorption bands.^[7]

Characteristic Absorptions

The most prominent feature in the IR spectrum will be the strong absorption from the carbonyl (C=O) group.[8]

- C=O Stretch: Aromatic ketones typically show a strong C=O stretching vibration in the range of 1685-1665 cm^{-1} . [7] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (typically $\sim 1715 \text{ cm}^{-1}$). [9]
- Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm^{-1} region, characteristic of the carbon-carbon bonds within the benzene ring.
- C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm^{-1} , while aromatic C-H stretching will be observed just above 3000 cm^{-1} .
- C-Cl Stretches: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800-600 cm^{-1} .

Summary of Expected IR Data

Wavenumber (cm^{-1})	Functional Group	Interpretation
$\sim 3050-3100$	Aromatic C-H	Stretch, confirming the presence of the phenyl ring.
$\sim 2850-2960$	Aliphatic C-H	Stretch, confirming the pentane chain.
~ 1670	C=O (Aryl Ketone)	Strong stretch, confirming the conjugated ketone. [10]
$\sim 1585, \sim 1485$	Aromatic C=C	Ring stretching vibrations.
~ 750	C-Cl (Aryl)	Stretch for the aryl chloride.
~ 680	C-Cl (Alkyl)	Stretch for the alkyl chloride.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework of the molecule. We will analyze both ^1H and ^{13}C NMR

spectra.

^1H NMR Spectroscopy

The ^1H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shift, integration, and splitting pattern of each signal are used to assign it to a specific part of the molecule.^[11]

- Aromatic Region (δ 7.4-8.0 ppm): The para-substituted aromatic ring will give rise to two signals, each integrating to 2 protons. Due to the symmetry, they will appear as two distinct doublets (an AA'BB' system). The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.^[12]
- Aliphatic Chain:
 - α -Methylene (to C=O): The CH_2 group adjacent to the carbonyl will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.0 ppm.^[13]
 - ϵ -Methylene (to Cl): The CH_2 group adjacent to the chlorine atom will also be deshielded, appearing as a triplet around δ 3.6 ppm.
 - β and γ -Methylene: The two central CH_2 groups will be shielded relative to the ends of the chain and will likely appear as overlapping multiplets around δ 1.8-2.1 ppm.

Summary of Expected ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.9	Doublet	2H	Ar-H (ortho to C=O)	Deshielded by the adjacent electron-withdrawing carbonyl group.
~7.5	Doublet	2H	Ar-H (ortho to Cl)	Less deshielded than the protons ortho to the carbonyl.
~3.6	Triplet	2H	-CH ₂ -Cl	Deshielded by the electronegative chlorine atom.
~3.0	Triplet	2H	-C(=O)-CH ₂ -	Deshielded by the adjacent carbonyl group.
~1.9-2.1	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -	Central methylene groups in a more shielded environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

- Carbonyl Carbon: The ketone carbonyl carbon will be highly deshielded, appearing as a weak signal (due to the lack of attached protons) downfield, typically above δ 195 ppm.[\[14\]](#)
[\[15\]](#)

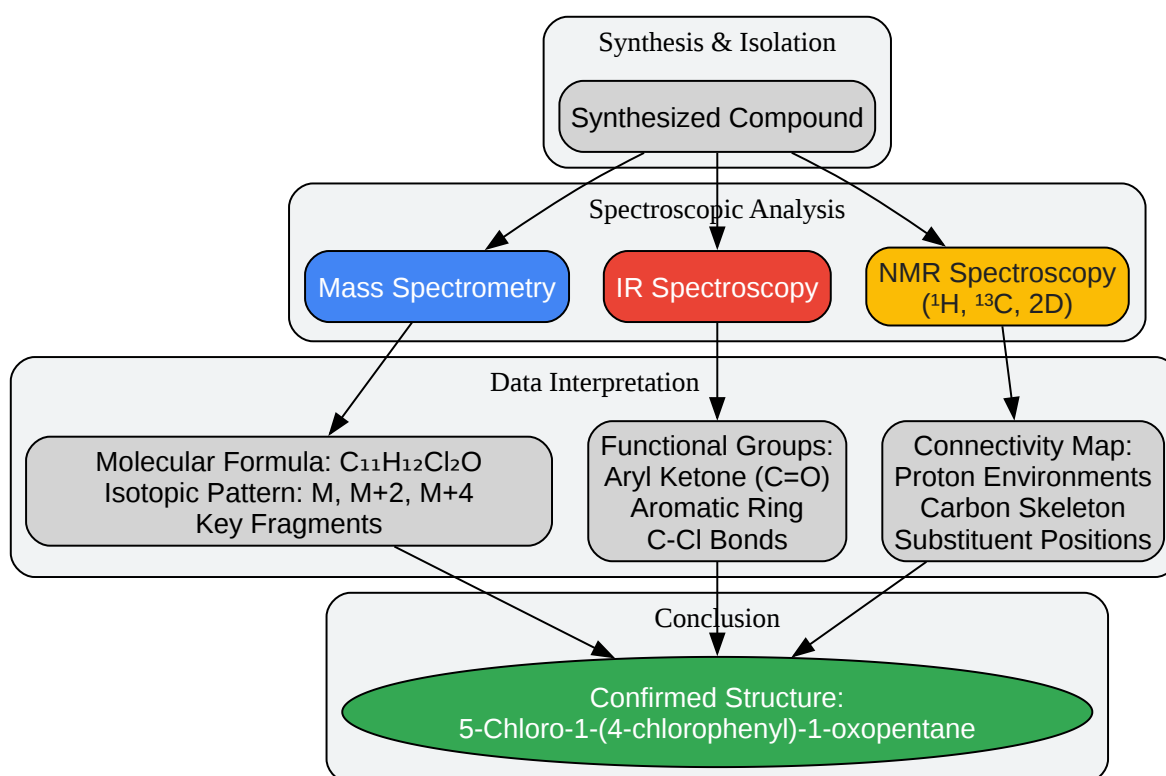
- Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the chlorine (C-Cl) and the carbon attached to the carbonyl group (C-C=O) are quaternary and will be weaker. Their chemical shifts are influenced by the substituent effects.[16]
- Aliphatic Carbons: Five distinct signals are expected for the carbons in the pentane chain, with their chemical shifts influenced by the proximity to the carbonyl group and the chlorine atom.[17]

Summary of Expected ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~198	C=O	Ketone carbonyl carbon, highly deshielded.[14]
~139	Ar C-Cl	Aromatic carbon bonded to chlorine.
~135	Ar C-C=O	Aromatic carbon bonded to the carbonyl group.
~130	Ar CH (ortho to C=O)	Aromatic CH carbons.
~129	Ar CH (ortho to Cl)	Aromatic CH carbons.
~44	-CH ₂ -Cl	Aliphatic carbon bonded to chlorine.
~38	-C(=O)-CH ₂ -	Aliphatic carbon adjacent to the carbonyl.
~32	-CH ₂ -CH ₂ -Cl	Aliphatic carbon beta to chlorine.
~28	-C(=O)-CH ₂ -CH ₂ -	Aliphatic carbon beta to the carbonyl.
~23	Central -CH ₂ -	The most shielded aliphatic carbon.

Integrated Structure Elucidation Workflow

No single technique provides the complete picture. The power of this analysis lies in the integration of all data points to build a self-validating conclusion.



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Caption: Integrated workflow for structural elucidation.

The MS data confirms the correct molecular formula and the presence of two chlorine atoms. The IR spectrum verifies the presence of the key aryl ketone and C-Cl functional groups. Finally, the ^1H and ^{13}C NMR spectra provide an unambiguous map of the proton and carbon skeletons, confirming the connectivity of the atoms and the para substitution pattern on the

aromatic ring. The convergence of these independent analytical techniques provides a high degree of confidence in the final assigned structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
- Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Method:
 - Calibrate the mass spectrometer using a known standard.
 - Introduce the sample into the ion source via direct infusion or through an HPLC system.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
 - Analyze the resulting spectrum for the molecular ion cluster ($[M]^+$, $[M+2]^+$, $[M+4]^+$) and compare the exact masses and isotopic distribution to the theoretical values for $C_{11}H_{12}Cl_2O$.
 - Perform MS/MS fragmentation on the parent ion (m/z 230) to confirm the predicted fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Method:
 - Record a background spectrum of the clean, empty ATR crystal.

- Apply the sample to the crystal and ensure good contact using the pressure clamp.
- Record the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands for the carbonyl, aromatic, and C-Cl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Method:
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal resolution.
 - ^1H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the spectrum to the TMS signal at δ 0.00 ppm.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Process the data and reference it to the CDCl_3 solvent peak at δ 77.16 ppm.
 - (Optional) 2D NMR: Acquire a ^1H - ^1H COSY spectrum to confirm proton-proton couplings and a ^1H - ^{13}C HSQC spectrum to correlate directly bonded protons and carbons.

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